BenchChemオンラインストアへようこそ!

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cross-coupling C-C bond formation Medicinal chemistry intermediates

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a brominated 2,2-dimethylchroman-4-ol derivative (C11H13BrO2, MW 257.12) belonging to the benzopyran class. The compound features a rigid chroman (benzopyran) core with a bromine atom at the 6-position and a secondary hydroxyl group at the 4-position, rendering it a bifunctional building block.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 131815-91-3
Cat. No. B1283068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS131815-91-3
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)Br)O)C
InChIInChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3
InChIKeyBYWFUYOGOBHAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 131815-91-3): A Halogen-Functionalized Chromanol Scaffold for Synthetic Chemistry


6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a brominated 2,2-dimethylchroman-4-ol derivative (C11H13BrO2, MW 257.12) belonging to the benzopyran class [1]. The compound features a rigid chroman (benzopyran) core with a bromine atom at the 6-position and a secondary hydroxyl group at the 4-position, rendering it a bifunctional building block [2]. Its structural characteristics make it a versatile intermediate for medicinal chemistry, particularly in the synthesis of 4,6-disubstituted 2,2-dimethylchromans that target ATP-sensitive potassium channels and related ion channels [3].

Why 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Cannot Be Replaced by Generic Chromanol Analogs


Generic substitution among chromanol derivatives is inadvisable because the identity and position of the halogen substituent govern both synthetic utility and biological target engagement. The 6-bromo substituent on this scaffold provides a critical synthetic handle for cross-coupling reactions—a reactivity vector entirely absent in non-halogenated or differently halogenated chromanols [1]. Furthermore, SAR studies on 4,6-disubstituted 2,2-dimethylchromans demonstrate that the nature of the substituent at the 6-position profoundly modulates inhibitory effects on insulin release and vasorelaxant activity [2]. Replacement with the 8-bromo isomer, the 4-oxo analogue, or the 2H-chromene unsaturated variant will alter molecular recognition, physicochemical properties (logP, PSA), and downstream functionalization capacity [3].

Quantitative Differentiation Evidence for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol from Comparator Compounds


Bromine at the 6-Position Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Halogenated Chromanols

The 6-bromo substituent on this chromanol scaffold enables transition metal-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) at the 6-position, a synthetic transformation that is mechanistically impossible for the non-halogenated parent compound 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This positions the brominated compound as a key intermediate for introducing aryl, alkenyl, alkynyl, or amino substituents at the 6-position [1]. Brominated benzopyran derivatives have been explicitly used as intermediates in the synthesis of pharmacologically active molecules via lithiation and subsequent functionalization [2].

Cross-coupling C-C bond formation Medicinal chemistry intermediates

Hydroxyl at C4 Differentiates from the 4-Oxo Analogue for Stereoselective Functionalization

The secondary hydroxyl group at the 4-position of the chroman ring provides a chiral center and a functional handle for esterification, etherification, carbamoylation, or oxidation. This contrasts sharply with the 4-oxo analogue 6-bromo-2,2-dimethylchroman-4-one (CAS 99853-21-1), which lacks the hydroxyl handle and instead presents a ketone group with different reactivity [1]. SAR studies on 4,6-disubstituted 2,2-dimethylchromans have shown that the 4-hydroxy group can be elaborated into ureido, thioureido, carbamate, and sulfonylurea moieties that modulate biological activity at K_ATP channels [2].

Chiral building blocks Stereoselective synthesis Alcohol functionalization

Saturated Chromanol Core Offers Distinct Reactivity vs. Unsaturated 2H-Chromene Analog

The saturated 3,4-dihydro-2H-benzopyran-4-ol core of the target compound differs fundamentally from the unsaturated 2H-chromene analogue 6-bromo-2,2-dimethyl-2H-chromene (CAS 82305-04-2). The saturated chromanol can undergo dehydration to yield the chromene, bromohydrin formation with NBS in moist DMSO, and epoxidation/epoxide ring-opening sequences as demonstrated in benzopyran chemistry studies [1]. The unsaturated chromene cannot participate in these reactions and instead undergoes electrophilic addition across the double bond.

Redox chemistry Bromohydrin formation Epoxidation

Unique Spectroscopic Fingerprint Enables Identity Confirmation vs. Positional Isomers

The compound has a documented spectroscopic profile including 3 NMR spectra, 1 FTIR spectrum, and 1 Raman spectrum in the SpectraBase database (Compound ID 74Xi4CuLP0V) [1]. This spectral signature is distinct from positional isomers such as 5-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1027040-07-8) and 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1478015-20-1) . The exact mass is 256.00989 Da, and the computed XLogP3 is 2.5 with a topological PSA of 29.5 Ų [2].

Quality control NMR spectroscopy Identity verification

Validated Application Scenarios for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 131815-91-3)


Synthesis of 4,6-Disubstituted 2,2-Dimethylchromans as K_ATP Channel Modulators

The compound serves as a direct precursor for introducing diverse substituents at the 4-position (via the hydroxyl handle) and the 6-position (via cross-coupling of the bromine). SAR studies have established that 4,6-disubstituted 2,2-dimethylchromans exhibit inhibitory activity on insulin release from pancreatic β-cells and vasorelaxant effects on vascular smooth muscle, both mediated through ion channel interactions [1]. The bromine atom is the essential entry point for installing aryl, heteroaryl, or amino substituents at the 6-position, which have been shown to progressively amplify the inhibitory effect on insulin secretion as steric bulk increases [2].

Chromanol Building Block for Bromohydrin and Epoxide Intermediates

As demonstrated in the foundational benzopyran chemistry thesis, 6-bromo-2,2-dimethylchroman-4-ols can be dehydrated to chromenes, which upon bromine addition yield 3,4-dibromochromans; subsequent hydrolysis produces 3-bromochroman-4-ols (bromohydrins) [1]. These bromohydrins are oxidizable to 3-bromochroman-4-ones and convertible to 3,4-epoxychromans, which undergo ring-opening reactions with LiAlH₄, HBr, and methanol. This cascade of transformations makes the compound a versatile entry point into a library of 3,4-functionalized chroman derivatives.

Reference Standard for Impurity Profiling in Pharmaceutical Development

The compound is categorized as a drug impurity reference standard suitable for pharmaceutical analysis [1]. Given that 2,2-dimethylchroman derivatives are explored as K_ATP channel openers (structurally related to cromakalim), the 6-bromo-4-hydroxy derivative may serve as a process impurity or degradation marker in the development of chroman-based drug candidates. Its well-defined spectroscopic profile (NMR, FTIR, Raman) enables unambiguous identification in quality control workflows [2].

Scaffold for Diversity-Oriented Synthesis via Sequential Functionalization

The compound's bifunctional nature—an aryl bromide at C6 and a secondary alcohol at C4—allows for orthogonal functionalization strategies. The hydroxyl group can be esterified, carbamoylated, or oxidized independently of the bromine handle, which can subsequently be employed in cross-coupling reactions [1]. This sequential derivatization capability is particularly valuable for constructing focused libraries of chroman-based compounds for screening against ion channel targets or for exploring structure-property relationships in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.